

G-5555: A Comprehensive Kinase Selectivity Profile

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Compound of Interest

Compound Name: G-5555

Cat. No.: B15602651

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This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of **G-5555**, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in oncology and related fields.

Executive Summary

G-5555 is a high-affinity, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), demonstrating significant potency for PAK1 with a K_i of 3.7 nM.^{[1][2][3][4]} Extensive kinase profiling reveals an excellent selectivity profile. In a broad panel of 235 kinases, **G-5555** exhibited greater than 70% inhibition against only eight other kinases besides PAK1, highlighting its specificity.^{[1][3]} This document provides a detailed breakdown of its activity against its primary targets and key off-targets, the methodologies used to determine this profile, and the signaling context in which **G-5555** functions.

Quantitative Selectivity Profile

The inhibitory activity of **G-5555** has been quantified against its primary targets and a range of other kinases. The following tables summarize the available data, offering a clear comparison of its potency.

Table 1: Potency Against Primary Targets (Group I PAKs)

Kinase	Parameter	Value (nM)
PAK1	Ki	3.7[1][2][3]
PAK2	Ki	11[1][2][3]
PAK3	Inhibition	>70% at 100 nM[1][3]

Table 2: IC50 Values for Significantly Inhibited Off-Target Kinases

In a comprehensive screen against 235 kinases, **G-5555** at a concentration of 100 nM demonstrated greater than 70% inhibition for only the following eight kinases in addition to PAK1.[1][3]

Off-Target Kinase	IC50 (nM)
SIK2	9[1]
KHS1	10[1]
PAK2	11[1]
MST4	20[1]
YSK1	34[1]
MST3	43[1]
Lck	52[1]
PAK3	Not Determined

Experimental Protocols

The determination of the kinase selectivity profile of **G-5555** involves standardized biochemical assays. While the specific protocol for the **G-5555** study was conducted by Invitrogen, the following represents a typical and widely accepted methodology for such screens.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibitor selectivity is a biochemical assay that measures the phosphorylation of a substrate by a purified kinase. The Z'-LYTE® Kinase Assay by Invitrogen is a representative example of such a fluorescence resonance energy transfer (FRET)-based assay.

Principle: The assay quantifies the amount of phosphorylated and non-phosphorylated peptide substrate by employing a FRET-based system. A kinase reaction is performed, after which a development reagent containing a site-specific protease is added. This protease selectively cleaves the non-phosphorylated peptide, disrupting FRET, while the phosphorylated peptide remains intact and continues to produce a FRET signal. The ratio of the two emission signals is calculated to determine the percent of phosphorylation.

Workflow:



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General workflow for an in vitro kinase inhibition assay.

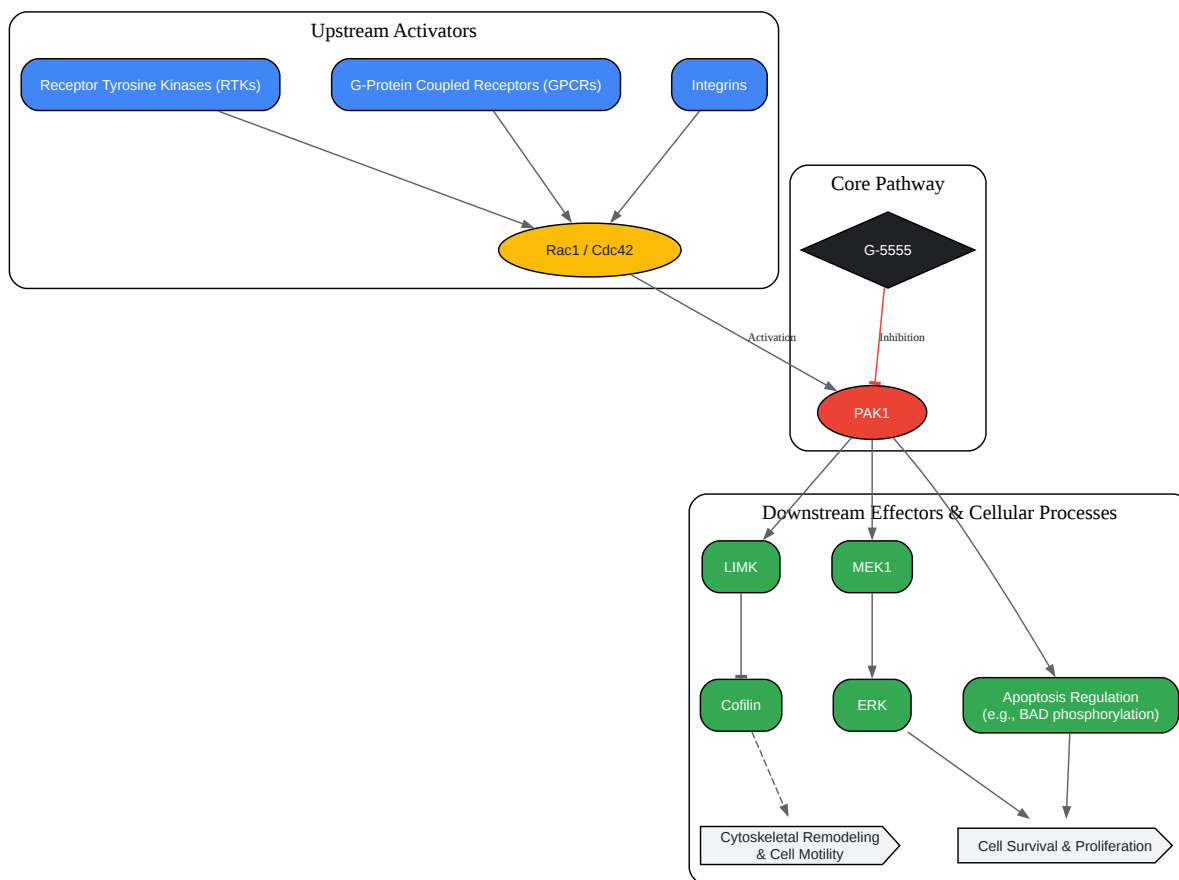
Signaling Pathway Context

G-5555 primarily targets PAK1, a key downstream effector of the Rho GTPases, Rac1 and Cdc42. PAK1 plays a crucial role in various cellular processes, including cytoskeletal dynamics,

cell motility, proliferation, and survival. Its inhibition by **G-5555** can therefore have significant effects on these pathways.

PAK1 Signaling Pathway

The following diagram illustrates the central position of PAK1 in cellular signaling cascades, including its upstream activators and key downstream substrates.



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Simplified PAK1 signaling pathway and the point of inhibition by **G-5555**.

Conclusion

G-5555 is a highly selective inhibitor of Group I PAKs, with its primary target being PAK1. The comprehensive kinase profiling data underscores its specificity, with significant inhibition observed for only a small number of off-target kinases. The methodologies for determining this selectivity are robust and standardized within the field. The central role of PAK1 in multiple oncogenic signaling pathways makes **G-5555** a valuable tool for cancer research and a potential candidate for therapeutic development, particularly in cancers with PAK1 amplification. Further investigation into its effects on the identified off-target kinases is warranted to fully understand its pharmacological profile.

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